3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine
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Overview
Description
3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.3 g/mol It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
The synthesis of 3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can be synthesized or further functionalized.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological molecules. The benzyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to 3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine include:
3-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the oxazole ring.
3-(Benzyloxy)benzaldehyde: Contains a benzyloxy group and an aldehyde functional group.
3-(Benzyloxy)benzoic acid: Features a benzyloxy group and a carboxylic acid functional group
Compared to these compounds, this compound is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16-10-15(18-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOIUXPZLMVVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NOC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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